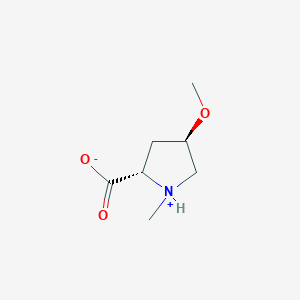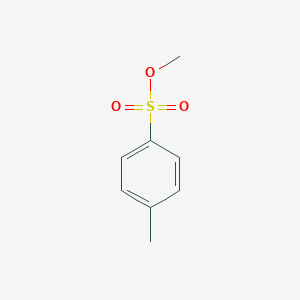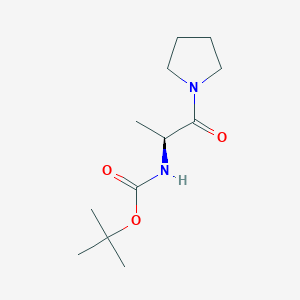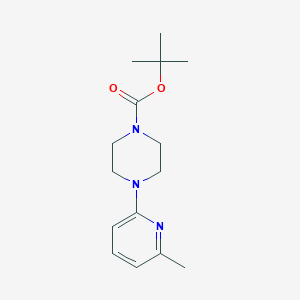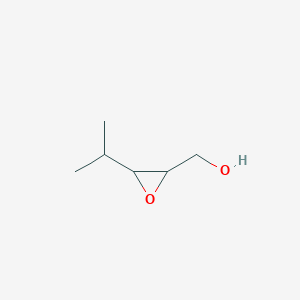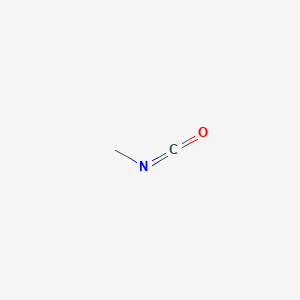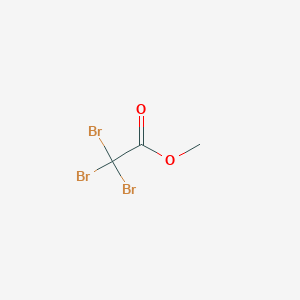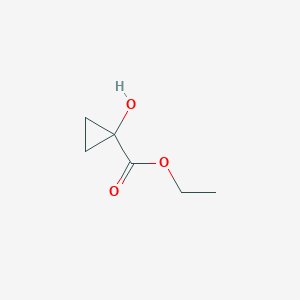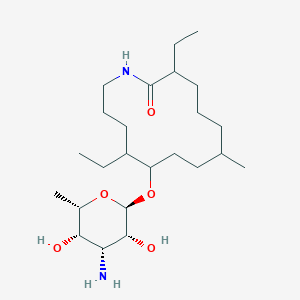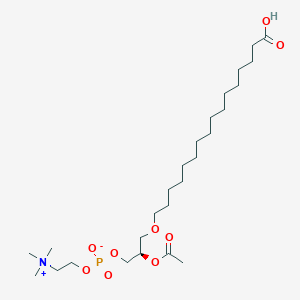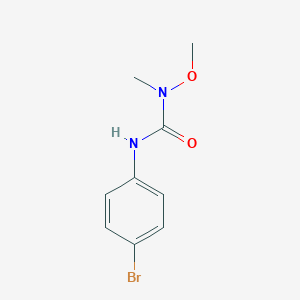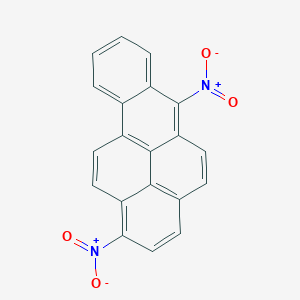
1,6-Dinitrobenzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dinitrobenzo(a)pyrene (DNBaP) is a highly toxic and mutagenic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and has been identified as a major environmental pollutant. DNBaP is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood. Exposure to DNBaP has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
作用機序
1,6-Dinitrobenzo(a)pyrene exerts its toxic effects by binding to DNA and forming adducts that can cause mutations and DNA damage. It also induces oxidative stress and inflammation, which can lead to tissue damage and cell death. The exact mechanism of 1,6-Dinitrobenzo(a)pyrene-induced carcinogenesis is still not fully understood and requires further investigation.
生化学的および生理学的効果
1,6-Dinitrobenzo(a)pyrene exposure has been shown to induce various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. It can also affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair. 1,6-Dinitrobenzo(a)pyrene exposure has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
実験室実験の利点と制限
1,6-Dinitrobenzo(a)pyrene is a well-established model compound for studying the mechanism of action of PAHs and their role in carcinogenesis. It is readily available and can be easily synthesized in the laboratory. However, 1,6-Dinitrobenzo(a)pyrene has some limitations in experimental studies, such as its high toxicity and mutagenicity, which can pose a risk to researchers. Moreover, the use of 1,6-Dinitrobenzo(a)pyrene in animal studies raises ethical concerns, as it can cause severe health problems in animals.
将来の方向性
Future research on 1,6-Dinitrobenzo(a)pyrene should focus on understanding the molecular mechanisms of its carcinogenic effects and identifying potential therapeutic targets for cancer prevention and treatment. Moreover, the development of alternative methods for synthesizing 1,6-Dinitrobenzo(a)pyrene and other PAHs should be explored to reduce the environmental impact of their production. Finally, the development of safe and effective strategies for reducing human exposure to 1,6-Dinitrobenzo(a)pyrene and other PAHs should be a priority for public health research.
合成法
1,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and automobile exhaust. The nitration process involves the reaction of benzo(a)pyrene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified by column chromatography to obtain pure 1,6-Dinitrobenzo(a)pyrene.
科学的研究の応用
1,6-Dinitrobenzo(a)pyrene is extensively used in scientific research to study the mechanism of action of PAHs and their role in carcinogenesis. It is also used as a model compound to investigate the metabolism and toxicity of PAHs in various biological systems, such as cell cultures, animal models, and human tissues.
特性
CAS番号 |
128714-75-0 |
|---|---|
製品名 |
1,6-Dinitrobenzo(a)pyrene |
分子式 |
C20H10N2O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
1,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(25)26/h1-10H |
InChIキー |
ZBUIFCQCAOFRJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
その他のCAS番号 |
128714-75-0 |
同義語 |
1,6-dinitrobenzo(a)pyrene 1,6-DNBP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



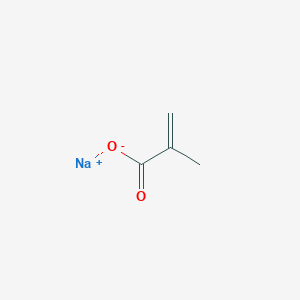
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
